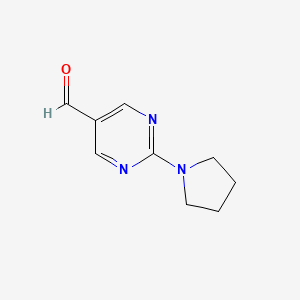

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Description

The exact mass of the compound 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMKROLYLRRJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640469 | |

| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-10-6 | |

| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS No. 937796-10-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a versatile heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its strategic application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Compound Identity and Physicochemical Properties

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a yellow solid organic compound that has garnered significant interest as a key intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure uniquely combines a pyrimidine ring, a pyrrolidine moiety, and a reactive aldehyde group, making it a valuable scaffold for creating diverse chemical libraries.[1][3]

Table 1: Physicochemical Properties of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 937796-10-6 | [1] |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.21 g/mol | [2] |

| Appearance | Yellow Solid | [1] |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | [2] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Strategic Synthesis and Mechanistic Considerations

The primary synthetic route to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves a nucleophilic aromatic substitution reaction. This approach leverages the electron-deficient nature of a halogenated pyrimidine precursor, allowing for the displacement of a leaving group by pyrrolidine.

Generalized Synthesis Pathway

A common precursor for this synthesis is 2-chloropyrimidine-5-carbaldehyde. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the pyrimidine ring. This reaction is typically facilitated by a base to neutralize the hydrogen halide formed during the reaction.

Sources

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its current and potential applications in drug discovery and materials science. Furthermore, it provides standardized protocols for its analytical characterization and essential safety and handling information for laboratory professionals. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in their work.

Introduction: A Versatile Heterocyclic Building Block

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a distinct organic molecule characterized by a pyrimidine ring substituted with a pyrrolidinyl group at the C2 position and a reactive carbaldehyde (aldehyde) group at the C5 position. This unique combination of functionalities makes it a highly valuable and versatile intermediate in the synthesis of more complex molecular architectures.

The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids, and is a privileged structure in medicinal chemistry. The incorporation of a saturated, five-membered pyrrolidine ring can enhance physicochemical properties such as solubility and introduces a three-dimensional character that can be crucial for specific interactions with biological targets.[1] The aldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations, including condensations, reductions, oxidations, and nucleophilic additions.

Collectively, these features position 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde as a key starting material in the development of novel pharmaceuticals, particularly those targeting cancer and neurological disorders, as well as in the creation of new agrochemicals and materials with specific electronic properties.[1]

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N₃O | [2][3] |

| Molecular Weight | 177.20 g/mol | [2][4] |

| CAS Number | 937796-10-6 | [1][2] |

| Appearance | Yellow solid | [1][3] |

| Boiling Point | 363.26 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.247 g/cm³ (Predicted) | [3] |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | [3][5] |

| Canonical SMILES | C1CCN(C1)C2=NC=C(C=N2)C=O | [3] |

| InChI Key | KJMKROLYLRRJDN-UHFFFAOYSA-N | [3][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1][6] |

Synthesis, Reactivity, and Mechanistic Insights

The utility of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde stems from its accessible synthesis and the predictable reactivity of its functional groups.

Rationale for Synthetic Strategy

The most logical and widely applicable approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. Halogenated pyrimidines are electron-deficient aromatic systems, making them highly susceptible to attack by nucleophiles.[7] A chloro- or fluoro- substituent at the C2 position of the pyrimidine ring is readily displaced by an amine, such as pyrrolidine. This reaction is a cornerstone of heterocyclic chemistry due to its reliability and high functional group tolerance. The starting material, 2-chloro-pyrimidine-5-carbaldehyde, is commercially available or can be synthesized via established methods.

Representative Synthetic Workflow

The diagram below illustrates the typical workflow for the synthesis and purification of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in acetonitrile (ACN, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Nucleophilic Addition: Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde as a yellow solid.

Chemical Reactivity

The aldehyde functionality is the primary site of reactivity, allowing for a diverse range of downstream modifications.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Oxidation: Oxidation to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction to the primary alcohol using reducing agents such as sodium borohydride.

-

Condensation Reactions: Forms the basis for the synthesis of various heterocyclic systems, such as Schiff bases or chalcones.

Applications in Research and Development

The structural motifs within 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde are prevalent in molecules with diverse biological activities. The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing antimicrobial, anticancer, and anti-inflammatory properties.[2][5][8]

Caption: Core structure and its derivatization pathways.

-

Drug Discovery: This compound is a key intermediate for synthesizing libraries of compounds for high-throughput screening.[1] Its derivatives are particularly explored as kinase inhibitors for cancer therapy and as agents targeting central nervous system (CNS) disorders.[1]

-

Agrochemicals: It serves as a building block for novel pesticides and herbicides, contributing to the development of new crop protection solutions.[1]

-

Biochemical Research: Used to synthesize specific molecular probes for studying enzyme interactions and metabolic pathways.[1]

-

Material Science: The heterocyclic structure is being investigated for its potential in developing new materials with unique electronic or optical properties.[1]

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is required for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the pyrimidine ring protons, the aldehyde proton (typically δ 9.5-10.5 ppm), and the protons of the pyrrolidine ring.[9][10]

-

13C NMR: Acquire a proton-decoupled 13C NMR spectrum. This will confirm the number of unique carbon atoms and show characteristic shifts for the aldehyde carbonyl carbon (~185-195 ppm), and the carbons of the pyrimidine and pyrrolidine rings.[9][10]

-

-

Mass Spectrometry (MS):

-

Utilize a technique like Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 178.2.[9]

-

-

Infrared (IR) Spectroscopy:

-

Analyze the sample (e.g., as a KBr pellet or thin film). The IR spectrum should display a strong characteristic absorption band for the aldehyde C=O stretch, typically around 1680-1700 cm⁻¹.

-

-

Purity Analysis (HPLC):

-

Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile in water) to determine the purity, which should be ≥95% for most research applications.[1]

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[4][11]

| Category | Guideline |

| Hazard Identification | May be harmful if swallowed or in contact with skin.[11] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and face protection.[11] |

| Handling | Use only outdoors or in a well-ventilated area (e.g., fume hood).[11] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and exposed skin thoroughly after handling.[11] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]Skin: Wash with plenty of soap and water.[11]Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is 2-8°C.[1] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |

Conclusion

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a strategically important heterocyclic compound with significant potential. Its straightforward synthesis, combined with the versatile reactivity of its aldehyde group, makes it an invaluable building block for creating diverse and complex molecules. Its established role as an intermediate in the synthesis of potential therapeutic agents and other functional materials underscores its continued relevance in both academic and industrial research. This guide provides the foundational technical knowledge required for scientists to confidently and safely incorporate this valuable reagent into their research and development programs.

References

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

MSDS of 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde - Capot Chemical. (2018). Capot Chemical. Available at: [Link]

-

2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | AMERICAN ELEMENTS ®. (n.d.). American Elements. Available at: [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). National Center for Biotechnology Information. Available at: [Link]

-

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde - MySkinRecipes. (n.d.). My Skin Recipes. Available at: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Available at: [Link]

-

2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]

-

Showing metabocard for Pyrimidine (HMDB0003361) - Human Metabolome Database. (n.d.). Human Metabolome Database. Available at: [Link]

Sources

- 1. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The molecule's architecture, featuring a pyrimidine core functionalized with a pyrrolidine moiety and a reactive aldehyde group, positions it as a versatile building block in medicinal chemistry.[1] This document details its chemical identity, provides a robust, field-proven protocol for its synthesis and purification, outlines its expected spectroscopic characteristics, and explores its chemical reactivity. Furthermore, we discuss its strategic application in the synthesis of compound libraries for drug discovery, particularly for developing novel therapeutics targeting cancer and neurological disorders.[1]

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible scientific research. 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a distinct chemical entity with the properties summarized below. It is most commonly available as a yellow solid and requires refrigerated storage to maintain its integrity.[1][2]

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | [2][3][4] |

| Synonyms | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxaldehyde, 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxaldehyde | [2][3][5] |

| CAS Number | 937796-10-6 | [3][4][6] |

| Molecular Formula | C₉H₁₁N₃O | [1][3][6] |

| Molecular Weight | 177.21 g/mol | [2][3] |

| Canonical SMILES | O=CC1=CN=C(N=C1)N1CCCC1 | [3][4] |

| InChI Key | KJMKROLYLRRJDN-UHFFFAOYSA-N | [3][4] |

| Appearance | Yellow Solid | [1][2] |

| Storage Conditions | 2-8°C, under inert gas | [1][7][8] |

Synthesis and Purification

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed in heterocyclic chemistry due to its reliability and scalability. The causality behind this choice is the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing aldehyde group, making the C2 position susceptible to nucleophilic attack.

Synthetic Workflow Overview

The workflow begins with a commercially available, halogenated pyrimidine precursor, which is reacted with pyrrolidine. The subsequent steps involve a standard aqueous work-up to remove inorganic salts and excess reagents, followed by purification using column chromatography to isolate the target compound with high purity.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where progress and purity are monitored at key stages.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).

-

Addition of Nucleophile and Base: Add pyrrolidine (1.2 eq) to the solution. Subsequently, add diisopropylethylamine (DIPEA, 1.5 eq). Expertise Note: DIPEA serves as a non-nucleophilic organic base to quench the HCl generated in situ. This prevents the protonation of pyrrolidine, which would render it non-nucleophilic, and avoids competing with the primary reaction.

-

Reaction: Heat the reaction mixture to 70°C and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial for removing any acidic byproducts and unreacted DIPEA hydrochloride, ensuring a cleaner crude product for purification.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc.

-

Validation: Combine the pure fractions (identified by TLC) and concentrate under vacuum to yield 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde as a yellow solid. Confirm identity and assess purity (>95%) using ¹H NMR and LC-MS analysis.[1]

Spectroscopic Characterization (Expected Data)

While actual spectra are lot-specific, the structural features of the molecule give rise to a predictable spectroscopic signature.

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton (CHO): A sharp singlet is expected around δ 9.8-10.0 ppm.

-

Pyrimidine Protons (C4-H, C6-H): Two singlets (or narrow doublets if coupling is resolved) are expected in the aromatic region, typically δ 8.5-9.0 ppm.

-

Pyrrolidine Protons (NCH₂): Two triplets are expected around δ 3.6-3.8 ppm, corresponding to the methylene groups adjacent to the nitrogen.

-

Pyrrolidine Protons (CH₂CH₂): A multiplet is expected around δ 1.9-2.1 ppm for the remaining methylene groups.

-

-

Infrared (IR) Spectroscopy (ATR):

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

C=N stretching vibrations from the pyrimidine ring in the 1550-1600 cm⁻¹ region.

-

C-H stretching vibrations from the aliphatic pyrrolidine ring just below 3000 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 178.2.

-

Chemical Reactivity and Derivatization

The aldehyde functional group is a versatile chemical handle that allows for the rapid diversification of the core scaffold.[1] This reactivity is fundamental to its utility in building compound libraries for high-throughput screening.

Oxidation to Carboxylic Acid

-

Protocol: Dissolve the aldehyde (1.0 eq) in a suitable solvent like DMF. Add an oxidizing agent such as Pyridinium Dichromate (PDC) (2.0 eq) and stir at room temperature. The reaction yields 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, a key intermediate for amide library synthesis.

Reduction to Alcohol

-

Protocol: Dissolve the aldehyde (1.0 eq) in methanol (MeOH). Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The reaction is typically rapid and yields 2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol.

Reductive Amination for Library Synthesis

This is arguably the most powerful transformation for drug discovery purposes.

-

Protocol: In an array of vials, dispense the aldehyde (1.0 eq) in a solvent like dichloroethane (DCE). To each vial, add a unique primary or secondary amine (1.1 eq) from a diverse amine library, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction proceeds at room temperature, converting the aldehyde into a new secondary or tertiary amine, respectively. This parallel synthesis approach can generate hundreds of unique analogs efficiently.

Applications in Medicinal Chemistry and Drug Discovery

The 2-(pyrrolidin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry. The pyrimidine ring is a common feature in kinase inhibitors, while the sp³-rich pyrrolidine ring provides a three-dimensional vector to explore protein binding pockets, often improving solubility and metabolic stability.[9]

This specific carbaldehyde is a key intermediate for synthesizing compounds targeting various diseases.[1][4] It has been utilized in the development of kinase inhibitors for oncology and in the creation of ligands for neurological targets.[1][8][10] The workflow from this building block to a potential drug candidate follows a well-established path in modern drug discovery.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. jk-sci.com [jk-sci.com]

- 5. pyrimidine-5-carboxaldehyde suppliers USA [americanchemicalsuppliers.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde [myskinrecipes.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde SMILES notation

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural characteristics, physicochemical properties, a validated synthesis protocol, and its versatile applications as a key building block in the development of novel therapeutic agents.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic motif and a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound[1]. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for drug discovery.[1][2] The pyrimidine scaffold is present in a wide array of approved therapeutics, including antiviral, anticancer, and antibacterial agents.[1][3][4] Its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions allow for the fine-tuning of pharmacological activity, making it a highly sought-after core in modern drug design.[3][4]

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde emerges as a particularly valuable derivative. It combines the established pyrimidine core with two key functional groups: a pyrrolidine ring at the C2 position and a reactive carbaldehyde group at the C5 position. This unique combination makes it a versatile intermediate for constructing more complex molecules with potential therapeutic value, particularly in oncology and neurology.[5]

Physicochemical Properties and Structural Identification

Accurate characterization is the bedrock of reproducible scientific research. The key identifiers and properties of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde are summarized below.

Structural Notation

The structure of a molecule can be represented in various formats. The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear notation of the atomic and bond arrangement.

-

SMILES: O=CC1=CN=C(N=C1)N1CCCC1[6]

Key Properties

A summary of the compound's essential properties is provided in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 937796-10-6 | [5][6][9] |

| Molecular Formula | C₉H₁₁N₃O | [5][7][10] |

| Molecular Weight | 177.21 g/mol | [6][11] |

| IUPAC Name | 2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | [6][7] |

| Appearance | Yellow solid | [5][7] |

| Boiling Point | 363.26 °C at 760 mmHg | [7] |

| Density | 1.247 g/cm³ | [7] |

| Storage Temperature | 2-8°C | [5][11] |

| PubChem CID | 24229766 | [5][6][7] |

Synthesis Protocol: A Validated Approach

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and leverages commercially available starting materials. The causality behind this choice is the high electrophilicity of the C2 position on the pyrimidine ring, which is further activated by the presence of a good leaving group, such as a halogen.

Reaction Principle

The core of the synthesis involves the displacement of a halide (typically chlorine) from the 2-position of a pyrimidine ring by the secondary amine, pyrrolidine. The nitrogen atom of pyrrolidine acts as the nucleophile, attacking the electron-deficient carbon atom of the pyrimidine.

Detailed Experimental Workflow

Starting Materials:

-

2-Chloropyrimidine-5-carbaldehyde

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as the solvent

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 equivalent).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

-

Base Addition: Add potassium carbonate (2.0 equivalents). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Nucleophile Addition: Add pyrrolidine (1.2 equivalents) dropwise to the stirring suspension at room temperature. The slight excess of the amine ensures the complete consumption of the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde as a yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde stems from the reactivity of its aldehyde group.[5] This functionality serves as a versatile chemical handle for a variety of transformations, allowing for the construction of diverse molecular libraries.

Key Reactions

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new amine. This is a powerful method for linking the pyrimidine core to other molecular fragments.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the molecule.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile) to form more complex heterocyclic systems.[5]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional groups for further derivatization.

Role as a Synthetic Intermediate

The true value of this compound lies in its role as a key intermediate.[5][8] Researchers can leverage its reactive aldehyde to build libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates.[5][8]

Caption: Reactivity and synthetic utility of the title compound.

Therapeutic Potential

Substituted pyrimidines are extensively explored for a multitude of therapeutic applications.[4] While specific biological data for the title compound is proprietary to ongoing research, its structural motifs suggest potential in several areas:

-

Kinase Inhibition: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[3]

-

Neurological Disorders: The ability to generate diverse libraries makes it a valuable tool for screening against CNS targets.[5][8]

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by interfering with cellular processes like DNA synthesis.[1][12]

Conclusion

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a high-value chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its aldehyde functional group provide a robust platform for the creation of novel and structurally diverse molecules. For researchers in medicinal chemistry, this compound represents a key building block for accessing new chemical space in the pursuit of effective treatments for cancer, neurological disorders, and other diseases.[5]

References

- BenchChem. (n.d.). The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery.

- EvitaChem. (n.d.). Buy 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde (EVT-13290245).

- Chem-Impex. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.

- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- American Suppliers. (n.d.). pyrimidine-5-carboxaldehyde suppliers USA.

- American Suppliers. (n.d.). 2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde suppliers USA.

- American Elements. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.

- R&D World. (2025, October 12). Understanding Pyrimidine-5-carboxaldehyde: Properties and Applications for R&D.

- SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- Fisher Scientific. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific™.

- ResearchGate. (2021, March 12). (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).

- Santa Cruz Biotechnology. (n.d.). 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxaldehyde.

- Pharmaffiliates. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.

- J&K Scientific. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | 937796-10-6.

- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.

Sources

- 1. scispace.com [scispace.com]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. americanelements.com [americanelements.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pyrimidine-5-carboxaldehyde suppliers USA [americanchemicalsuppliers.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. gsconlinepress.com [gsconlinepress.com]

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a multifaceted heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrimidine core substituted with a pyrrolidine ring and a reactive aldehyde group, makes it a valuable intermediate for creating more complex molecules.[1][2] The aldehyde functional group, in particular, offers a reactive handle for a variety of chemical transformations, including nucleophilic additions and condensations, which are fundamental in the synthesis of novel organic compounds.[1] Consequently, this molecule serves as a crucial building block in the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer, as well as in the formulation of advanced agrochemicals.[1][3] This guide provides a comprehensive overview of its core physical properties and outlines robust protocols for their experimental determination, designed for professionals in research and drug development.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde are summarized below. These data are essential for designing synthetic routes, developing analytical methods, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 937796-10-6 | [1][4][5][6] |

| Molecular Formula | C₉H₁₁N₃O | [1][4][5][6] |

| Molecular Weight | 177.20 g/mol | [4][5] |

| Appearance | Yellow solid | [1][5][7] |

| Purity | Typically ≥95% to 97% (by NMR) | [1][5][8] |

| Boiling Point | 363.26 °C at 760 mmHg (Predicted) | |

| Density | 1.247 g/cm³ (Predicted) | [7] |

| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |

| SMILES | O=CC1=CN=C(N=C1)N1CCCC1 | |

| InChI Key | KJMKROLYLRRJDN-UHFFFAOYSA-N | [6][7] |

Note: While a melting point is a critical parameter for a solid compound, this value is not consistently reported in publicly available literature or supplier specifications. An experimental protocol for its determination is provided in Part 3.

Part 2: Solubility and Spectroscopic Profile

Solubility Characteristics

While quantitative solubility data is sparse, supplier information notes its "favorable properties, such as solubility and stability," making it suitable for laboratory applications.[1] Based on its molecular structure—a polar heterocyclic scaffold with a hydrogen bond acceptor in the aldehyde group—the compound is expected to be soluble in polar organic solvents.

-

Expected Solubility: Soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Expected Insolubility: Likely insoluble in nonpolar solvents such as hexanes and diethyl ether.

-

Aqueous Solubility: Limited solubility in water is anticipated, though it may be enhanced at acidic pH due to the potential for protonation of the pyrimidine nitrogens.

A systematic approach to confirming solubility is crucial for reaction setup and purification. A detailed protocol for qualitative solubility assessment is provided in the next section.

Predicted Spectroscopic Signatures

Understanding the expected spectroscopic data is vital for confirming the identity and purity of the material.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals:

-

A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between δ 9.5-10.5 ppm.

-

Two singlets or doublets in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two protons on the pyrimidine ring.

-

Two multiplets in the aliphatic region (likely δ 3.5-4.0 ppm and δ 1.9-2.2 ppm) corresponding to the two sets of non-equivalent methylene protons of the pyrrolidine ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will be defined by:

-

A signal for the aldehyde carbonyl carbon at a highly deshielded position (>180 ppm).

-

Signals for the pyrimidine ring carbons, with the carbon attached to the pyrrolidine ring appearing at a higher field than the others.

-

Signals for the pyrrolidine ring carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde group, typically found around 1680-1710 cm⁻¹. Additional bands corresponding to C=N and C-N stretching within the heterocyclic system will also be present.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to approximately 178.2.

Part 3: Experimental Protocols for Physical Property Determination

The following protocols are designed as self-validating systems, incorporating checks and best practices to ensure data integrity.

Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid sample, which serves as a crucial indicator of purity. A pure substance will have a sharp melting range (typically < 2 °C).

Methodology:

-

Instrument Calibration: Before analysis, calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range of the sample (e.g., benzoic acid, 122 °C). This step validates the instrument's accuracy.

-

Sample Preparation: Place a small amount (2-3 mm height) of finely powdered, dry 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde into a capillary tube sealed at one end. Ensure the sample is tightly packed by tapping the tube gently.

-

Initial Fast Ramp: Place the capillary tube in the apparatus. Set a fast ramp rate (e.g., 10-15 °C/min) to quickly identify the approximate melting temperature.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step.

-

Slow Ramp Analysis: Set a slow ramp rate (1-2 °C/min). Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ – T₂. For high-purity material, this range should be narrow.

Caption: Workflow for accurate melting point determination.

Protocol: Qualitative Solubility Assessment

Objective: To systematically determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a set of labeled vials containing 1 mL of various solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexanes).

-

Sample Addition: To each vial, add a pre-weighed amount of the compound (e.g., 2 mg).

-

Initial Observation: Observe if the solid dissolves immediately at room temperature.

-

Agitation: If not immediately soluble, vortex or shake the vial vigorously for 1-2 minutes. Observe for dissolution.

-

Heating: If the solid persists, gently warm the vial in a water bath (up to ~50 °C) and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling back to room temperature.

-

Classification: Classify the solubility in each solvent:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some solid dissolves, but undissolved material remains.

-

Insoluble: No visible dissolution occurs.

-

-

Documentation: Record the results in a table for easy reference. This data is invaluable for choosing solvents for reactions, extractions, and chromatography.

Caption: Stepwise workflow for qualitative solubility testing.

Part 4: Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container at temperatures between 0-8°C.[1][5] This refrigerated condition helps to minimize degradation over time. The storage area should be dry and well-ventilated.[9]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation.[9] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[9]

-

Toxicity: While specific toxicity data is limited, it is classified as an irritant.[10] Direct contact with skin, eyes, and the respiratory system should be avoided.

Conclusion

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a valuable chemical intermediate with well-defined physicochemical properties. Its identity as a yellow solid with a high predicted boiling point and characteristic spectroscopic signatures makes it readily identifiable. While its melting point and quantitative solubility require experimental determination, the protocols outlined in this guide provide a robust framework for researchers to generate this data reliably. Understanding these core physical properties is the foundation for its effective application in the synthesis of innovative molecules for the pharmaceutical and agrochemical industries.

References

-

2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | AMERICAN ELEMENTS ®. American Elements. [Link]

-

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde - MySkinRecipes. MySkinRecipes. [Link]

-

2 Pyrrolidin 1 Ylpyrimidine 5 Carbaldehyde (250Mg) - Cenmed Enterprises. Cenmed Enterprises. [Link]

-

2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific | Fisher Scientific. Fisher Scientific. [Link]

-

2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde suppliers USA. USA Chemical Suppliers. [Link]

-

937796-10-6| Chemical Name : 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | Pharmaffiliates. Pharmaffiliates. [Link]

-

pyrimidine-5-carboxaldehyde suppliers USA. USA Chemical Suppliers. [Link]

-

MSDS of 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde - Capot Chemical. Capot Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde (EVT-13290245) [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. cenmed.com [cenmed.com]

- 6. 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. americanelements.com [americanelements.com]

- 8. 2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde suppliers USA [americanchemicalsuppliers.com]

- 9. capotchem.com [capotchem.com]

- 10. Page loading... [guidechem.com]

A Technical Guide to the Solubility of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the current absence of publicly available quantitative solubility data, this document serves as a foundational resource for researchers. It consolidates known qualitative information and presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical methodologies to generate reliable solubility data, a critical parameter in the preclinical development pipeline.

Introduction: The Significance of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde and the Critical Role of Solubility

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (Figure 1) is a versatile intermediate featuring a pyrimidine core, a structure fundamental to life as a component of nucleic acids.[1] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds in pharmaceutical development.[2][3] The incorporation of a pyrrolidine ring and a reactive carbaldehyde group makes this molecule a valuable building block for synthesizing diverse and complex potential drug candidates, particularly in oncology and neurology.[4]

Figure 1: Chemical Structure of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Solubility is a cornerstone of the drug discovery and development process. It fundamentally influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[7] Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant challenges in formulation development.[8] Therefore, the accurate determination of a compound's solubility in various solvent systems is not merely a data point but a critical step in risk assessment and candidate progression.

This guide will address the two primary types of solubility relevant to drug development:

-

Kinetic Solubility: Measured by precipitating a compound from a stock solution (typically DMSO) into an aqueous buffer. It's a high-throughput method used in early discovery to rank-order compounds but can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[7][9][10]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug. This is the "gold standard" measurement, crucial for preformulation and development, as it reflects the stable state of the drug in a given medium.[9][11]

Due to a lack of published quantitative data for 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, this guide will focus on the robust methodology for determining its thermodynamic solubility.

Current Solubility Profile (Qualitative)

While quantitative data is not publicly available, several chemical suppliers and databases provide qualitative descriptions of the solubility of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. The compound is generally described as having favorable solubility and stability and is soluble in organic solvents such as methanol and ethanol.[4][12][13] Dimethyl sulfoxide (DMSO) is also a potent organic solvent for a wide array of organic materials and is commonly used for creating stock solutions in biological screening.[14]

This general information is useful for initial handling and stock solution preparation but is insufficient for the rigorous demands of drug development. The following sections provide the framework for generating precise, quantitative data.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid in a solvent is a complex thermodynamic process governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules.

-

Crystal Lattice Energy: This is the energy that holds the molecules together in a solid, crystalline state.[15] A higher lattice energy, indicative of strong intermolecular forces in the crystal, will generally lead to lower solubility.[15][16] Factors such as molecular symmetry, hydrogen bonding, and pi-stacking within the crystal contribute to this energy.

-

Solvation Energy: This is the energy released when a solute molecule is surrounded by solvent molecules. The process is favorable if the interactions between the solute and solvent are strong (e.g., hydrogen bonding, dipole-dipole interactions). For a substance to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.[16]

The interplay of these forces dictates why a compound might be soluble in one solvent but not another. For instance, the pyrimidine and carbaldehyde moieties of the target compound can act as hydrogen bond acceptors, suggesting that protic solvents like water, ethanol, and methanol could be effective solvating agents, provided the crystal lattice energy can be overcome.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[17] The protocol below is a detailed, self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a prolonged period to ensure that a true equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[17][18]

Materials and Equipment

-

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (solid, purity ≥ 95%)

-

HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance (readable to 0.01 mg)

-

2 mL glass vials with screw caps

-

Temperature-controlled orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Weighing: Accurately weigh approximately 2-5 mg of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde into each of three separate 2 mL glass vials (n=3 for statistical validity). The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation (e.g., 250 rpm).

-

Causality Insight: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. Equilibration time is critical; a minimum of 24 hours is recommended to ensure the system reaches a true thermodynamic equilibrium. For some compounds, 48 hours may be necessary.[19][20] To validate equilibrium, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been reached.

-

Part B: Sample Processing and Analysis

-

Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Trustworthiness Check: This step is vital to prevent undissolved solid particles from being carried over, which would artificially inflate the measured solubility.

-

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality Insight: Filtration provides a second, robust mechanism to ensure the complete removal of particulate matter before analysis. The filter material should be chosen carefully to avoid compound adsorption, which would lead to an underestimation of solubility.

-

-

Dilution (if necessary): If the compound is expected to be highly soluble, the saturated solution may need to be diluted with the mobile phase to fall within the linear range of the HPLC calibration curve.

-

HPLC Quantification: Analyze the prepared sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point for compounds of this nature.[21][22] The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.[23][24] Detection should be performed at a UV wavelength where the compound exhibits maximum absorbance.

Data Analysis and Reporting

-

Calibration Curve: Prepare a series of standard solutions of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde of known concentrations in the mobile phase.[25] Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Concentration Calculation: Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of the compound in the filtered supernatant.

-

Reporting: The solubility should be reported as an average of the three replicates ± standard deviation, in units of mg/mL or µM. The solvent system and temperature must always be specified.

Data Presentation and Visualization

As you generate experimental data, it should be meticulously recorded. Table 1 provides a template for organizing your results.

Table 1: Solubility Data for 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde at 25°C

| Solvent System | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Std. Dev. | Molar Solubility (M) |

| Water | ||||||

| PBS (pH 7.4) | ||||||

| Methanol | ||||||

| Ethanol | ||||||

| DMSO |

The experimental workflow can be visualized to ensure clarity and adherence to the protocol.

Caption: Thermodynamic Solubility Determination Workflow.

A logical diagram illustrating the key decision points and validation steps within the protocol further enhances trustworthiness.

Caption: Self-Validating Logic for Solubility Protocol.

Conclusion and Future Directions

While existing literature lacks specific quantitative solubility data for 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, this guide provides the authoritative framework for its determination. By employing the detailed shake-flask protocol, researchers can generate the high-quality, reliable thermodynamic solubility data essential for making informed decisions in the drug development process. Understanding the solubility in pharmaceutically relevant media (e.g., simulated gastric and intestinal fluids) will be a critical next step in evaluating the potential of derivatives of this scaffold. Furthermore, computational models, once benchmarked with initial experimental data, could offer predictive power for newly designed analogs, accelerating the discovery pipeline.[26][27][28]

References

-

Fallon, T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Pal, A. & Wiseman, D. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Available at: [Link]

-

Ye, Z. & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

-

Guan, J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Jorgensen, W. L. & Duffy, E. M. (2000). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Dietz, M. L. & Stepinski, D. C. (2018). Determination of Extractant Solubility in Ionic Liquids by Thermogravimetric Analysis. Taylor & Francis Online. Available at: [Link]

-

Brittain, H. G. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2023). DSC for Determining the Ideal Solubility? Tell Me How!. Available at: [Link]

-

ResearchGate. (n.d.). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Available at: [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

-

Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Available at: [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Saal, C. & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of the solutes obtained by solubility with... Available at: [Link]

-

ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

-

Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Available at: [Link]

-

Wikipedia. (n.d.). Lattice energy. Available at: [Link]

-

Cilibrizzi, A., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

-

RSC Publishing. (2016). Solubility curves and nucleation rates from molecular dynamics for polymorph prediction – moving beyond lattice energy minimization. Available at: [Link]

-

Thermo Scientific. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%. Available at: [Link]

-

PubChem. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. Available at: [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

American Elements. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. americanelements.com [americanelements.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde (EVT-13290245) [evitachem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. Lattice energy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. enamine.net [enamine.net]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bhu.ac.in [bhu.ac.in]

- 24. asianjpr.com [asianjpr.com]

- 25. pharmaguru.co [pharmaguru.co]

- 26. pubs.aip.org [pubs.aip.org]

- 27. researchgate.net [researchgate.net]

- 28. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Spectral Characterization of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties is paramount. This document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing predictive data with established principles of spectroscopic analysis for related pyrimidine derivatives, this guide offers a robust framework for the characterization of this compound and serves as a valuable resource for researchers engaged in the synthesis and application of similar molecular entities.

Introduction

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol , is a substituted pyrimidine that holds significant potential as a building block in the synthesis of pharmacologically active agents. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including antiviral and anticancer drugs. The incorporation of a pyrrolidine moiety at the 2-position and a carbaldehyde group at the 5-position introduces unique electronic and steric features that can modulate its interaction with biological targets. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new chemical entity. This guide provides a detailed interpretation of the predicted NMR, IR, and MS spectra of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, grounded in the established literature of similar heterocyclic systems.

Molecular Structure

The structural features of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde are pivotal to understanding its spectral characteristics. The molecule consists of a central pyrimidine ring, a five-membered pyrrolidine ring attached to C2 of the pyrimidine, and an aldehyde group at the C5 position.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde would exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Justification |

| ~2950-2850 | C-H stretch | Pyrrolidine | Characteristic stretching vibrations for sp³ C-H bonds. |

| ~2820, ~2720 | C-H stretch (Fermi resonance) | Aldehyde | The C-H stretch of an aldehyde often appears as a pair of weak bands due to Fermi resonance. |

| ~1700 | C=O stretch | Aldehyde | A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. |

| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring | Aromatic ring stretching vibrations typically appear in this region. |

| ~1350-1250 | C-N stretch | Pyrrolidine-pyrimidine | Stretching vibration of the C-N bond connecting the two ring systems. |

Note: Predicted wavenumbers are based on typical ranges for these functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion (M⁺): m/z = 177.20

Predicted Fragmentation Pattern:

The fragmentation of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde under electron ionization (EI) is expected to be influenced by the stability of the pyrimidine ring and the nature of the substituents.

-

Loss of the aldehyde group: A primary fragmentation pathway would involve the loss of the formyl radical (-CHO) or carbon monoxide (-CO), leading to fragments at m/z 148 and 149, respectively.

-

Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring can occur through various pathways, including the loss of ethylene (C₂H₄), resulting in a fragment at m/z 149.

-

Retro-Diels-Alder type fragmentation: The pyrimidine ring itself can undergo characteristic cleavage, although this is often less favorable than the loss of substituents.

A Technical Guide to the Structural Elucidation of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Structural Discovery

In the landscape of medicinal chemistry and drug discovery, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde emerges as a molecule of significant interest. Its pyrimidine core is a well-established scaffold in a multitude of therapeutic agents, while the pyrrolidine and carbaldehyde functionalities offer versatile points for synthetic elaboration. This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer, as well as in the development of novel agrochemicals[1][2][3]. Understanding its three-dimensional structure is paramount to unlocking its full potential, as the precise arrangement of atoms governs its reactivity, intermolecular interactions, and ultimately, its biological activity.

To date, a definitive single-crystal X-ray structure of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde has not been reported in the public domain. This guide, therefore, serves as both a technical manual and a strategic blueprint for researchers aiming to elucidate this structure. We will navigate the entire workflow, from the foundational synthesis and characterization to the intricate process of crystal growth and final structural determination by single-crystal X-ray diffraction. This document is designed to be a self-validating system, where each step logically informs the next, ensuring the highest probability of success.

Part 1: Synthesis and Verification of a High-Purity Analyte

The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or, in worse-case scenarios, co-crystallize, leading to erroneous structural data. The proposed synthetic route is informed by established methods for the preparation of substituted 2-aminopyrimidines[4][5].

Proposed Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

A plausible and efficient route to the title compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyrimidine precursor.

Reaction Scheme:

2,4-dichloropyrimidine-5-carbaldehyde + Pyrrolidine → 2-(Pyrrolidin-1-yl)-4-chloropyrimidine-5-carbaldehyde → 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

The initial SNAr reaction with pyrrolidine is followed by a reductive dehalogenation of the remaining chlorine atom.

Experimental Protocol:

-

Synthesis of 2-(Pyrrolidin-1-yl)-4-chloropyrimidine-5-carbaldehyde:

-

To a solution of 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add triethylamine (1.1 eq) as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add pyrrolidine (1.05 eq) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC)[6].

-